

# An In-depth Technical Guide to the Physicochemical Properties of Flunixin-d3

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## Compound of Interest

Compound Name: *Flunixin-d3*

Cat. No.: *B023592*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Flunixin-d3**, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID), Flunixin. This document is intended to serve as a vital resource for professionals engaged in research, quality control, and the development of pharmaceutical products.

**Flunixin-d3** is primarily utilized as an internal standard for the precise quantification of Flunixin in biological matrices through mass spectrometry-based assays.[\[1\]](#)[\[2\]](#)

## Core Physicochemical Characteristics

**Flunixin-d3** shares a foundational structure with Flunixin, with the key distinction of deuterium labeling on the methyl group.[\[3\]](#) This isotopic substitution renders it an ideal internal standard for analytical applications.[\[4\]](#)

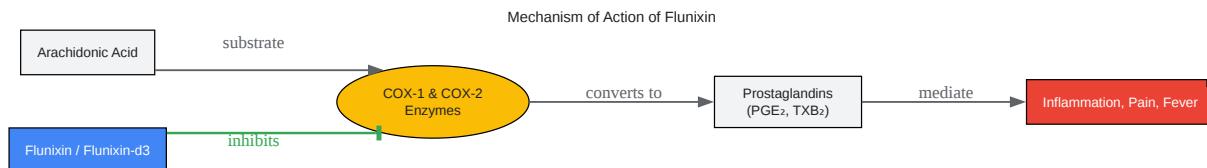
## Summary of Quantitative Data

The following table summarizes the key physicochemical properties of **Flunixin-d3**, with comparative data for its non-deuterated counterpart, Flunixin, where available.

Property	Flunixin-d3	Flunixin	Source
IUPAC Name	2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl] amino]-3-pyridinecarboxylic acid	2-[[2-Methyl-3-(trifluoromethyl)phenyl] amino]-3-pyridinecarboxylic acid	[3][5]
CAS Number	1015856-60-6	38677-85-9	[5][6]
Molecular Formula	C <sub>14</sub> H <sub>8</sub> D <sub>3</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>14</sub> H <sub>11</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	[5][6]
Molecular Weight	299.26 g/mol	296.24 g/mol	[3][5]
Physical Form	Solid	Crystals	[1][5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	Soluble in water (as meglumine salt)	[1][5]
Storage Temperature	-20°C	Not specified	[2]
Stability	≥ 4 years at -20°C	Not specified	[2]
Computed XLogP3	4.1	Not specified	[3]
pKa	Not specified (expected to be similar to Flunixin)	5.82	[5][7]
Melting Point	Not specified	226-228°C	[5][8]

## Mechanism of Action: Cyclooxygenase Inhibition

Flunixin, and by extension **Flunixin-d3**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9][10] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] By blocking this pathway, Flunixin effectively reduces the synthesis of these pro-inflammatory molecules.[9]



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Caption: Inhibition of the Cyclooxygenase (COX) pathway by Flunixin.

## Experimental Protocols

Detailed methodologies for the characterization and quantification of **Flunixin-d3** are crucial for its application in drug development and research.

## Determination of Physicochemical Properties

Standard protocols for determining the physicochemical properties of active pharmaceutical ingredients (APIs) are applicable to **Flunixin-d3**.<sup>[12][13]</sup>

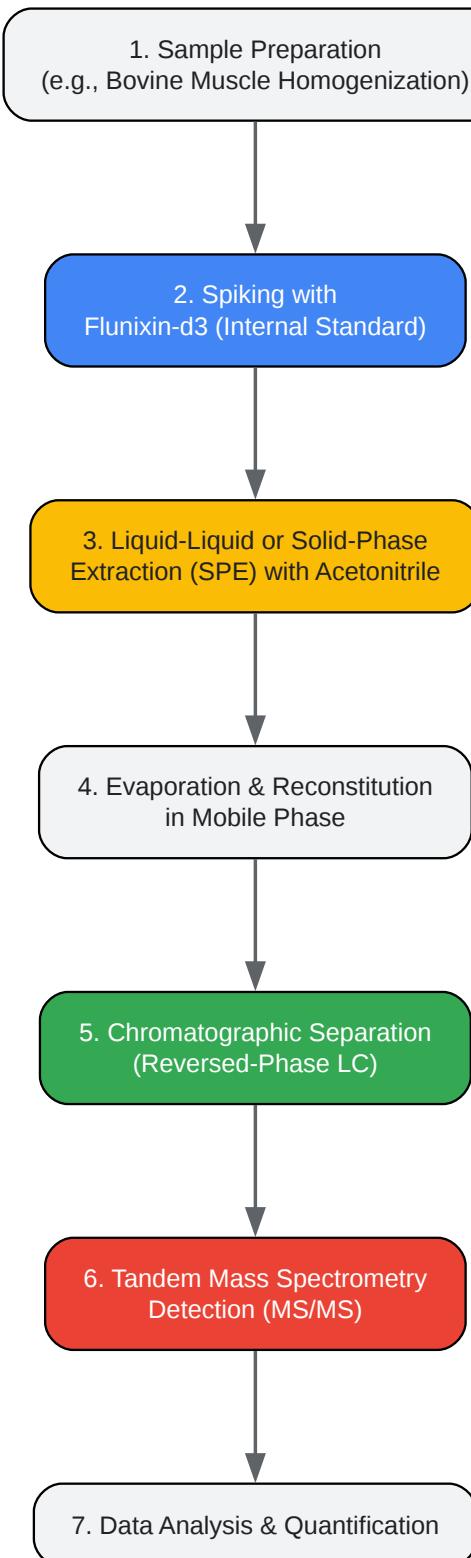
- Melting Point: The melting point can be determined using a standard melting point apparatus. The solid sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a crystalline solid like Flunixin, a sharp melting point is expected.<sup>[5][8]</sup>
- Solubility: The solubility of **Flunixin-d3** in various solvents (e.g., DMSO, water, ethanol) is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature.<sup>[1]</sup> The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by UV-Vis spectroscopy or HPLC.
- pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of **Flunixin-d3** is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.

- LogP (Octanol-Water Partition Coefficient): The LogP value, an indicator of a compound's lipophilicity, can be determined using the shake-flask method. A solution of **Flunixin-d3** is prepared in a mixture of octanol and water. After thorough mixing and separation of the two phases, the concentration of **Flunixin-d3** in each phase is measured to calculate the partition coefficient.

## Analytical Workflow for Quantification using LC-MS/MS

**Flunixin-d3** is predominantly used as an internal standard for the quantification of Flunixin in biological samples like plasma, milk, or tissue.[14][15] A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is outlined below.[16]

## LC-MS/MS Analytical Workflow for Flunixin Quantification

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